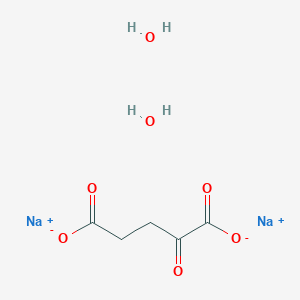
Disodium 2-oxoglutarate dihydrate
Overview
Description
Disodium 2-oxoglutarate dihydrate, also known as α-Ketoglutaric acid disodium salt dihydrate, is the hydrated disodium salt of 2-oxoglutaric acid . It is a suitable reagent used in studies to investigate the role of nitric oxide (NO) in mast cell physiology and biochemistry .
Synthesis Analysis
The synthesis of Disodium 2-oxoglutarate dihydrate involves the reaction of 2,2‑dichloropentanedioic acid dimethyl ester with a 30% (w/w) NaOH solution at 60°C for 4 hours . The two chlorine atoms on the 2,2‑dichloropentanedioic acid dimethyl ester are replaced by two hydroxyl groups, which then dehydrate to form a carbonyl group. The ester groups at both ends hydrolyze under alkaline conditions to form carboxyl groups, resulting in the formation of α‑ketopentanedioic acid sodium .Molecular Structure Analysis
The molecular formula of Disodium 2-oxoglutarate dihydrate is C5H8Na2O7 . The molecular weight is 226.09 g/mol .Chemical Reactions Analysis
Disodium 2-oxoglutarate dihydrate is a key intermediate of cellular metabolism with pleiotropic functions . It is widely used to study how 2-oxoglutarate fuels bioenergetic and amino acid metabolism and DNA, RNA, and protein hydroxylation reactions .Physical And Chemical Properties Analysis
Disodium 2-oxoglutarate dihydrate has a molecular weight of 226.09 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The rotatable bond count is 2 . The exact mass and monoisotopic mass are 226.00654115 g/mol . The topological polar surface area is 99.3 Ų . The heavy atom count is 14 .Scientific Research Applications
- Research Focus : Investigating α-KG’s impact on cellular metabolism, mitochondrial function, and energy homeostasis. Researchers explore its role in diseases like cancer, neurodegenerative disorders, and metabolic syndromes .
- Research Focus : Studying α-KG’s role in maintaining redox balance, preventing cellular damage, and promoting overall health .
- Research Focus : Exploring its impact on gene expression, chromatin remodeling, and stem cell differentiation. α-KG links metabolism to cellular identity and fate .
Metabolism and Bioenergetics
Antioxidant Defense
Cell Signaling and Epigenetics
Clinical Applications
Mechanism of Action
Target of Action
Disodium 2-oxoglutarate dihydrate, also known as α-Ketoglutarate (AKG), is an essential metabolite in virtually all organisms . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH) , glutamate dehydrogenase (GDH) , succinate semialdehyde dehydrogenase (SSADH) , and transaminases . These enzymes play crucial roles in various biological processes, including energy production, signaling modules, and genetic modification .
Mode of Action
The compound interacts with its targets to facilitate various biochemical reactions. For instance, it is involved in the prolyl hydroxylation of the hypoxia-inducible factor (HIF), a process catalyzed by alpha-ketoglutarate dependent nonheme iron dioxygenases . This interaction results in enhanced affinity of HIF towards the Von Hippel-Lindau (VHL) protein, leading to the degradation of the transcription factor .
Biochemical Pathways
Disodium 2-oxoglutarate dihydrate participates in the tricarboxylic acid (TCA) cycle , a central metabolic network in most organisms . This keto-acid is an intermediate of the TCA cycle, which is designed to extract reducing power during the catabolism of acetyl-CoA, with the concomitant production of high-energy triphosphate nucleotides .
Pharmacokinetics
It’s known that the compound is used in a variety of diagnostic tests, suggesting that it has suitable bioavailability .
Result of Action
The action of Disodium 2-oxoglutarate dihydrate results in a multitude of metabolic processes. These include anti-oxidative defense , energy production , amino acid metabolism , modulation of signaling systems , and genetic modification . Its role in the TCA cycle and interaction with various enzymes contribute to these effects.
Safety and Hazards
Disodium 2-oxoglutarate dihydrate is moderately toxic by ingestion . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Disodium 2-oxoglutarate dihydrate is used in a variety of diagnostic tests, such as for the determination of glutamate dehydrogenase, ammonia, alanine, and aspartate . It has been used in studies to investigate the role of nitric oxide (NO) in mast cell physiology and biochemistry . Future research may focus on its potential applications in other areas of biochemistry and cell biology.
properties
IUPAC Name |
disodium;2-oxopentanedioate;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5.2Na.2H2O/c6-3(5(9)10)1-2-4(7)8;;;;/h1-2H2,(H,7,8)(H,9,10);;;2*1H2/q;2*+1;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSWOFWCOAQLHZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)C(=O)[O-].O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Na2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium 2-oxoglutarate dihydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



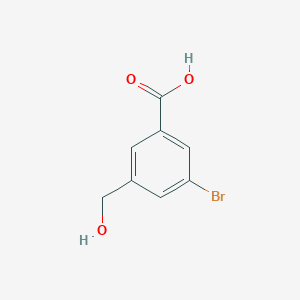
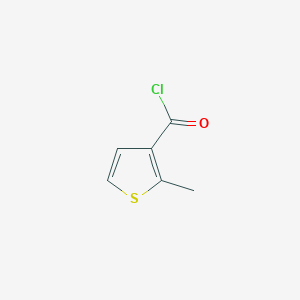
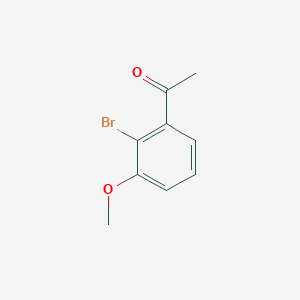
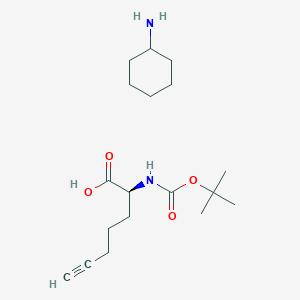

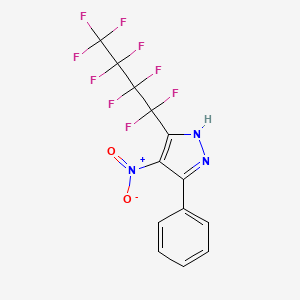
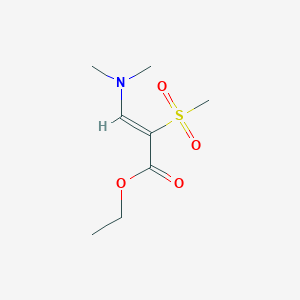
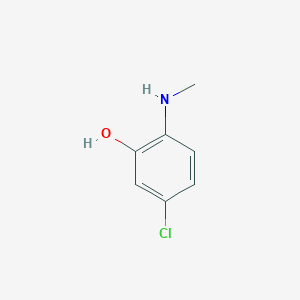

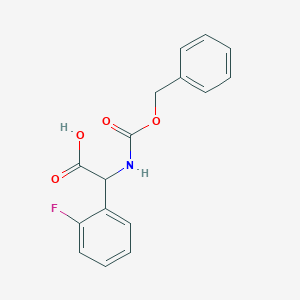
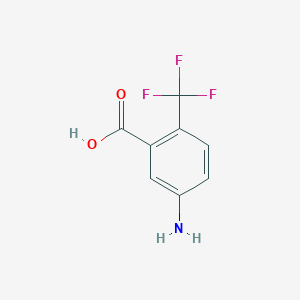
![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether](/img/structure/B3039647.png)

